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Introduction to VIC Fluorophore in Digital PCR

VIC phosphoramidite is a crucial reagent for synthesizing oligonucleotides labeled with the VIC
fluorophore, a fluorescent dye widely used in molecular biology applications, including digital
PCR (dPCR). VIC is a proprietary dye originally developed by Applied Biosystems, now part of
Thermo Fisher Scientific. It exhibits excitation and emission maxima at approximately 538 nm
and 554 nm, respectively, placing it in the yellow-green region of the visible spectrum. This
spectral profile makes it an ideal partner for multiplexing with other common fluorophores, most
notably FAM (6-carboxyfluorescein). The strong signal intensity and good spectral separation
from FAM have established VIC as a reliable choice for dual-target detection in a single
reaction.[1][2][3]

In digital PCR, the absolute quantification of nucleic acids is achieved by partitioning a sample
into a large number of individual reactions. The presence or absence of a fluorescent signal in
each partition after amplification allows for the direct counting of target molecules. VIC-labeled
probes, typically TagMan® hydrolysis probes, are instrumental in this process, providing the
necessary fluorescence for detecting the target sequence.

Key Applications of VIC-labeled Probes in dPCR:
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e Multiplexing: VIC is most commonly used in combination with a FAM-labeled probe to enable
the simultaneous detection and quantification of two different nucleic acid targets in the same
sample.[4][5] This is particularly valuable for applications such as:

o Copy Number Variation (CNV) Analysis: Determining the copy number of a target gene
relative to a reference gene.[6][7]

o Rare Mutation Detection: Identifying and quantifying low-frequency mutations in a
background of wild-type sequences.[8][9][10]

o Gene Expression Analysis: Measuring the expression levels of a target gene normalized to
a housekeeping gene.

o Genotyping: Distinguishing between different alleles of a gene.

Advantages of Using VIC in dPCR:

o Strong Fluorescent Signal: VIC provides a bright signal, contributing to a high signal-to-noise
ratio and clear discrimination between positive and negative partitions.[1]

o Excellent Spectral Separation from FAM: The distinct emission spectra of FAM and VIC
minimize crosstalk between the two channels, allowing for accurate dual-target
quantification.

o Established Chemistry: As a widely used fluorophore, protocols and reagents for VIC-labeled
probes are well-established and commercially available.[3][11]

Data Presentation: Performance Characteristics of
VIC

While direct, side-by-side quantitative comparisons of VIC and its common alternative HEX in
dPCR are not extensively detailed in the provided search results, the information suggests
comparable performance. Both are compatible with the same detection channels on most
dPCR instruments.[4][6][12] Below is a summary of typical performance characteristics based
on available information.
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Parameter

VIC

HEX

Notes

Excitation Max (nm)

~538

~535

Very similar excitation
spectra.[12][13]

Emission Max (nm)

~554

~556

Very similar emission

spectra, detectable in

the same channel.[12]
[13]

Signal Intensity

Strong

Comparable to VIC

Both provide robust
signals suitable for
dPCR. Some studies
suggest VIC may
have a stronger signal
than older alternatives
like JOE.[1] SUN™ is
presented as a
modern equivalent to
VIC with comparable
or higher signal

intensity.[13]

Common Quenchers

Non-Fluorescent
Quenchers (NFQ) like
MGB or Black Hole
Quenchers (BHQ)

NFQ (e.g., BHQ)

The use of NFQs
enhances signal-to-
noise by reducing
background

fluorescence.

Multiplex Partner

FAM

FAM

Both are standardly
paired with FAM for
duplex assays.[4][5]

Experimental Protocols
l. Protocol for Copy Number Variation (CNV) Analysis
using VIC-labeled Probes on a Droplet Digital PCR

(ddPCR) System

© 2025 BenchChem. All rights reserved.

3/10

Tech Support


https://www.researchgate.net/post/FAM_VIC_NED_PET_LIZ_Is_it_ok_to_use_HEX_instead_of_VIC
https://www.idtdna.com/page/support-and-education/decoded-plus/sun-fluorophore-a-molecular-equivalent-to-vic/
https://www.researchgate.net/post/FAM_VIC_NED_PET_LIZ_Is_it_ok_to_use_HEX_instead_of_VIC
https://www.idtdna.com/page/support-and-education/decoded-plus/sun-fluorophore-a-molecular-equivalent-to-vic/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/cms_041019.pdf
https://www.idtdna.com/page/support-and-education/decoded-plus/sun-fluorophore-a-molecular-equivalent-to-vic/
https://borc.unl.edu/equipment/molecular-and-cell-biology/bio-rad-qx200-ddpcr-system/
https://www.bio-rad.com/en-us/life-science/learning-center/introduction-to-digital-pcr/planning-ddpcr-experiments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

This protocol is adapted for a Bio-Rad QX200™ or similar ddPCR system for determining the
copy number of a target gene relative to a known two-copy reference gene.[4]

1. Assay Design and Reagents:
o Target Assay: Design a TagMan probe labeled with FAM for the gene of interest.

» Reference Assay: Use a pre-validated TagMan probe for a stable diploid reference gene
(e.g., RPP30) labeled with VIC or HEX.[6]

e Primers: Design primers with a melting temperature (Tm) of approximately 60°C.

e Probes: The probe Tm should be 5-10°C higher than the primers. The probe should not have
a'G' at the 5' end.[5]

e ddPCR Supermix: Use a commercially available supermix for probes.

o Restriction Enzyme: Select an enzyme that does not cut within the amplicon sequences.
2. Sample Preparation:

o Extract high-quality genomic DNA (gDNA).

o Quantify the gDNA concentration using a fluorometric method (e.g., Qubit).

o For gDNA concentrations above 66 ng per reaction, perform restriction digestion to ensure
proper droplet partitioning. A typical digestion reaction is as follows:

[e]

gDNA: up to 1 pg

o

Restriction Enzyme: 10-20 units

[¢]

Buffer: 1x

[¢]

Incubate at the recommended temperature for 1 hour.

[e]

Heat inactivate the enzyme if possible.
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 Dilute the digested DNA to a final concentration within the dynamic range of the assay
(typically 1-100,000 copies per 20 pL reaction). For CNV analysis, an input of 1-50 ng of
gDNA is recommended.

3. dPCR Reaction Setup (per 20 pL reaction):

Component Volume Final Concentration

2x ddPCR Supermix for

10 puL 1x
Probes
20x Target Primers/FAM Probe 900 nM primers / 250 nM
) 1pL
Mix probe
20x Reference Primers/VIC 1L 900 nM primers / 250 nM
Probe Mix H probe
Restriction-digested gDNA X UL 1-50 ng
Nuclease-free Water to 20 pL

4. Droplet Generation and Thermal Cycling:

« Vortex and centrifuge the reaction plate.

o Transfer 20 pL of each reaction mix to a droplet generator cartridge.
e Add 70 pL of droplet generation oil to the corresponding wells.

e Generate droplets according to the manufacturer's instructions.

o Transfer the droplets to a 96-well PCR plate and seal with foil.

o Perform thermal cycling using the following conditions as a starting point:[14]
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Step Temperature (°C) Time Cycles
Enzyme Activation 95 10 min 1
Denaturation 94 30 sec 40
Annealing/Extension 60 60 sec

Enzyme Deactivation 98 10 min 1

Hold 4 00 1

5. Data Acquisition and Analysis:

Read the droplets on the ddPCR system in both the FAM and VIC channels.

Analyze the data using the system's software to determine the concentration (copies/pL) of
the target and reference genes.

Calculate the copy number using the ratio of the target gene concentration to the reference
gene concentration, multiplied by the known copy number of the reference gene (usually 2).

Il. Protocol for Rare Mutation Detection using VIC-
labeled Probes

This protocol is designed for the detection of a specific mutation present at a low frequency.
The wild-type allele is detected with a VIC-labeled probe, and the mutant allele with a FAM-
labeled probe.

1. Assay Design and Reagents:

o Wild-Type Assay: A TagMan probe labeled with VIC or HEX specific to the wild-type
sequence.

o Mutant Assay: A TagMan probe labeled with FAM specific to the mutation.
e Primers: A single set of primers flanking the mutation site.

» Follow the general guidelines for primer and probe design as in the CNV protocol.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

2. Sample Preparation:
o Extract and quantify DNA as described in the CNV protocol.
» Restriction digestion is highly recommended to improve template accessibility.

3. dPCR Reaction Setup (per 20 pL reaction):

Component Volume Final Concentration

2x ddPCR Supermix for

10 puL 1x
Probes

20x Primers/Probes Mix

o 900 nM primers / 250 nM each
(containing both FAM and VIC 1pL

probe
probes)
Restriction-digested gDNA X uL As required
Nuclease-free Water to 20 pL

4. Droplet Generation, Thermal Cycling, and Data Analysis:

» Follow the same procedures for droplet generation and thermal cycling as in the CNV
protocol. An annealing temperature gradient may be necessary to optimize the separation
between wild-type and mutant clusters.

e Analyze the data using the rare mutation detection module of the software. The software will
guantify the number of mutant and wild-type molecules, allowing for the calculation of the
fractional abundance of the mutation.

Visualizations
Digital PCR Workflow for Multiplex CNV Analysis
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2. Droplet Generation & PCR
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Thermal Cycling
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Click to download full resolution via product page

Caption: Workflow for multiplex CNV analysis using dPCR.
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Signaling Principle of a Duplex TagMan Assay in dPCR

Caption: TagMan probe signaling in duplex dPCR.

In conclusion, VIC phosphoramidite is a cornerstone for the synthesis of fluorescent probes
essential for multiplex digital PCR. Its robust performance and compatibility with common
dPCR platforms make it a valuable tool for researchers in genomics and molecular diagnostics.
The provided protocols offer a starting point for developing and optimizing dPCR assays for
various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. documents.thermofisher.com [documents.thermofisher.com]

2. documents.thermofisher.com [documents.thermofisher.com]

3. Applied Biosystems™ TagMan™ Gene Expression Assay, VIC | Fisher Scientific
[fishersci.ca]

e 4. Bio-Rad QX200 ddPCR system | Biomedical and Obesity Research Core | Nebraska
[borc.unl.edu]

e 5. bio-rad.com [bio-rad.com]
e 6. mccarrolllab.org [mccarrolllab.org]
e 7. bio-rad.com [bio-rad.com]

« 8. Multiplex Detection of Rare Mutations by Picoliter Droplet Based Digital PCR: Sensitivity
and Specificity Considerations - PMC [pmc.ncbi.nlm.nih.gov]

e 9. Multiplexing TagMan Assays for Rare Mutation Analysis Using Digital PCR - Behind the
Bench [thermofisher.com]

e 10. bio-rad.com [bio-rad.com]
e 11. documents.thermofisher.com [documents.thermofisher.com]

e 12. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b12383111?utm_src=pdf-custom-synthesis
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/cms_041019.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/brochures/duplexing-quantitative-real-time-PCR-TaqMan-gene-expression-assays.pdf
https://www.fishersci.ca/shop/products/taqman-gene-expression-assay-vic/4448489
https://www.fishersci.ca/shop/products/taqman-gene-expression-assay-vic/4448489
https://borc.unl.edu/equipment/molecular-and-cell-biology/bio-rad-qx200-ddpcr-system/
https://borc.unl.edu/equipment/molecular-and-cell-biology/bio-rad-qx200-ddpcr-system/
https://www.bio-rad.com/en-us/life-science/learning-center/introduction-to-digital-pcr/planning-ddpcr-experiments
https://mccarrolllab.org/wp-content/uploads/2018/05/SpringerCNV.pdf
https://www.bio-rad.com/en-us/applications-technologies/digital-pcr-for-copy-number-variation-analysis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4945036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4945036/
https://www.thermofisher.com/blog/behindthebench/multiplexing-taqman-assays-for-rare-mutation-analysis-using-digital-pcr/
https://www.thermofisher.com/blog/behindthebench/multiplexing-taqman-assays-for-rare-mutation-analysis-using-digital-pcr/
https://www.bio-rad.com/webroot/web/pdf/lsr/literature/Bulletin_6628.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/Application-Notes/cms_076529.pdf
https://www.researchgate.net/post/FAM_VIC_NED_PET_LIZ_Is_it_ok_to_use_HEX_instead_of_VIC
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e 13. idtdna.com [idtdna.com]
e 14. dPCR Protocol [sigmaaldrich.com]

 To cite this document: BenchChem. [VIC Phosphoramidite in Digital PCR: A Detailed Guide
for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12383111#vic-phosphoramidite-applications-in-
digital-pcr-dpcr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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